- Design, Synthesis, and Targeted Delivery of an Immune Stimulant that Selectively Reactivates Exhausted CAR T Cells, Angewandte Chemie, 2022, 61(15),

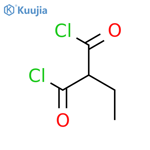

Cas no 947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate)

947144-28-7 structure

Produktname:Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

CAS-Nr.:947144-28-7

MF:C9H8F3NO4

MW:251.159333229065

MDL:MFCD23135552

CID:1040735

PubChem ID:54753472

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

- 1H-BenziMidazole, 2-(6-fluoro-3-pyridinyl)-6-(trifluoroMethyl)-

- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotite

- ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

- Ethyl 1,2-dihydro-4-hydroxy-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylate (ACI)

- Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

- SY125960

- DTXSID10716468

- AS-68136

- CS-0038501

- 947144-28-7

- DB-351345

- Ethyl2,4-dihydroxy-6-(trifluoromethyl)nicotinate

- MFCD23135552

- ETHYL 2,4-DIHYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE

- 2,4-Dihydroxy-6-trifluoromethyl-nicotinic acid ethyl ester

- W11187

- SCHEMBL2571021

- EN300-134075

- AKOS016006862

- MFCD21099437

- Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate

- SCHEMBL23277259

- XMB14428

- Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

-

- MDL: MFCD23135552

- Inchi: 1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15)

- InChI-Schlüssel: NFLFXWQKMVHMAR-UHFFFAOYSA-N

- Lächelt: O=C(C1=C(O)C=C(C(F)(F)F)NC1=O)OCC

Berechnete Eigenschaften

- Genaue Masse: 251.04054222g/mol

- Monoisotopenmasse: 251.04054222g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 4

- Komplexität: 422

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 75.6Ų

- XLogP3: 1.4

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-134075-2.5g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 2.5g |

$1370.0 | 2023-05-27 | |

| TRC | E762280-10g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 10g |

$ 80.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D767444-100mg |

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 100mg |

$190 | 2024-06-07 | |

| TRC | E762280-1g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 1g |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D917523-1g |

Ethyl 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 1g |

$635 | 2024-07-20 | |

| TRC | E762280-5g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 5g |

$ 65.00 | 2022-06-05 | ||

| Enamine | EN300-134075-5.0g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 5g |

$2028.0 | 2023-05-27 | |

| Enamine | EN300-134075-0.1g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 0.1g |

$241.0 | 2023-05-27 | |

| Enamine | EN300-134075-50mg |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95.0% | 50mg |

$162.0 | 2023-09-30 | |

| 1PlusChem | 1P006THZ-250mg |

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 250mg |

$231.00 | 2025-02-21 |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 50 min, < 30 °C; 2 h, < 30 °C; 66 h, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Ethyl acetate Solvents: Ethanol ; 25 min, cooled; 2 h, 70 °C; cooled; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min

1.2 Reagents: Citric acid Solvents: Water ; 30 min

Referenz

- Urea compounds as GKa activators and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; rt; 18 h, 60 °C

1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt

Referenz

- Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction, Nature Communications, 2019, 10(1), 1-12

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol , Tetrahydrofuran ; 25 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

Referenz

- Development of a Practical Synthesis of Toll-like Receptor Agonist PF-4171455: 4-Amino-1-benzyl-6-trifluoromethyl-1,3-dihydroimidazo [4,5-c] pyridin-2-one, Organic Process Research & Development, 2011, 15(4), 788-796

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; 2 h, 90 °C; 90 °C → rt; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

Referenz

- Preparation of pyrimidine-containing compounds for the treatment of Complement factor D - mediated disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 40 °C; 3 h, 70 °C; 1 h, 80 °C

Referenz

- Preparation of nicotinamide compound for herbicidal composition, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt

Referenz

- Flexible Fragment Growing Boosts Potency of Quorum-Sensing Inhibitors against Pseudomonas aeruginosa Virulence, ChemMedChem, 2020, 15(2), 188-194

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; < 60 °C; 3 h, 70 °C; 1 h, 80 °C

Referenz

- Preparation of 3-deazapurine derivatives as Toll-like receptor 7 (TLR-7) agonists for therapeutic use in the treatment of viral infection and cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Spray dried solid dispersions of poorly water soluble ionizable drugs comprising polymers, World Intellectual Property Organization, , ,

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Raw materials

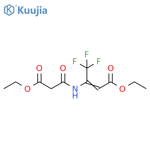

- Ethyl Malonylchloride

- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester, (2Z)-

- Ethyl 3-amino-4,4,4-trifluorocrotonate

- 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester

- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Preparation Products

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Verwandte Literatur

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

5. Book reviews

947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate) Verwandte Produkte

- 2090949-84-9(2-(5-Amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide)

- 2064311-96-0(Man[2Bz,3All,46Bzd]β(1-4)GlcNPhth[36Bn]-β-MP)

- 392691-24-6(1-1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-ylmethanamine)

- 2639444-49-6(methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate)

- 886372-15-2(4-Bromo-3-methylpicolinaldehyde)

- 1261582-60-8(Methyl 3-(3'-(difluoromethyl)-4'-fluorophenyl)propionate)

- 40642-97-5(Aluminum n-butoxyethoxide)

- 332117-20-1(2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide)

- 2549016-91-1(2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine)

- 2227683-37-4((1R)-2-amino-1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:947144-28-7)Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

Reinheit:99%/99%

Menge:100mg/250mg

Preis ($):156.0/273.0